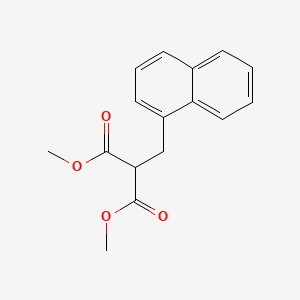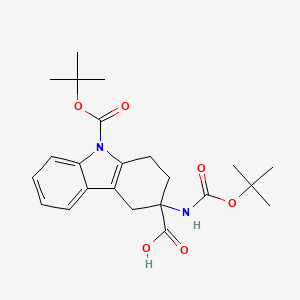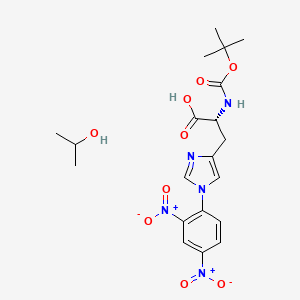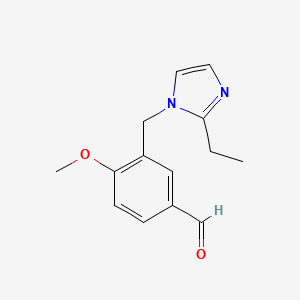
Dimethyl 2-(naphthalen-1-ylmethyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Dimethyl 2-(naphthalen-1-ylmethyl)malonate involves various strategies, including catalytic processes and the use of specific reagents to achieve desired structural frameworks. For instance, novel synthesis routes have been developed for creating complex molecules incorporating the naphthalene moiety and malonate derivatives, showing the versatility and adaptability of synthetic methodologies to access such compounds (Colombo et al., 2009).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of Dimethyl 2-(naphthalen-1-ylmethyl)malonate derivatives. These techniques elucidate the spatial arrangement of atoms within the molecule, revealing planar or out-of-plane arrangements that influence the compound's physical and chemical properties. Studies on related compounds have shown varied structural conformations, contributing to our understanding of intramolecular interactions and molecular dynamics (Jacobson et al., 1996).
Chemical Reactions and Properties
Dimethyl 2-(naphthalen-1-ylmethyl)malonate participates in a range of chemical reactions, reflecting its reactivity and functional group compatibility. Its chemical behavior is often explored through reactions such as dimerization, cycloadditions, and substitutions, which provide insights into its reactivity patterns and potential applications in synthesis. For example, its derivatives have been used in reactions leading to the formation of complex structures, showcasing the compound's versatility in organic synthesis (Novikov & Tomilov, 2013).
Aplicaciones Científicas De Investigación
Proton Transfer Reactions
Research on dimethyl (4-nitrophenyl)malonate, a compound related to Dimethyl 2-(naphthalen-1-ylmethyl)malonate, has shown its involvement in proton transfer reactions with N-bases in acetonitrile. The study provides insights into the mechanisms of proton transfer reactions, highlighting the quantitative deprotonation of C-acid in solution by N-bases with guanidine-like character (Schroeder et al., 1996).
Synthetic Applications
Another study presented novel synthetic routes for generating compounds with structural similarities to Dimethyl 2-(naphthalen-1-ylmethyl)malonate, demonstrating their importance as impurity-reference standards for the chemical characterization of specific pharmaceuticals. This research outlines a six-step synthesis from glutaconic acid, emphasizing the compound's role in complex organic syntheses (Colombo et al., 2009).
Palladium-Catalyzed Nucleophilic Substitution
A study on the palladium-catalyzed nucleophilic substitution of naphthylmethyl and 1-naphthylethyl esters with sodium dimethyl malonate revealed the production of dimethyl naphthylmethyl- and 1-naphthylethylmalonates in good yield. This work emphasizes the utility of such reactions in creating substituted malonates for further chemical applications (Legros & Fiaud, 1992).
Fluorescence Microscopy
Dimethyl 2-(naphthalen-1-ylmethyl)malonate-related compounds have been synthesized for use as fluorescent dyes. Their fluorescence properties are sensitive to solvent polarity and viscosity, making them suitable for use in fluorescence microscopy to differentiate between lipid or protein-bound states and aqueous media (Jacobson et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
dimethyl 2-(naphthalen-1-ylmethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15(17)14(16(18)20-2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXYPVAENVSLGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(naphthalen-1-ylmethyl)malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)




